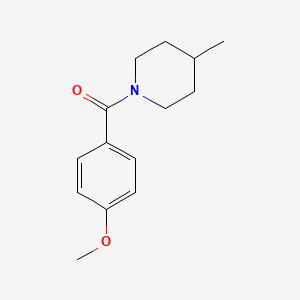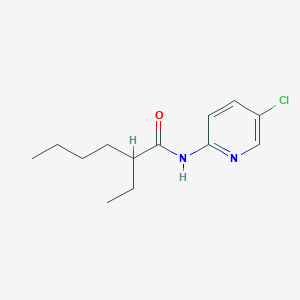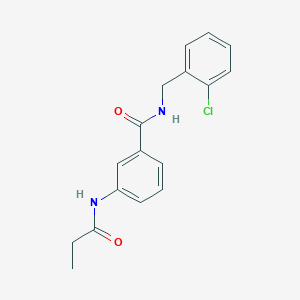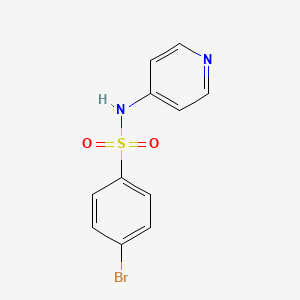
1-(4-Methoxybenzoyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzoyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-methoxybenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzoyl)-4-methylpiperidine typically involves the reaction of 4-methoxybenzoyl chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzoyl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzoyl derivatives.
Reduction: Formation of 4-hydroxybenzyl derivatives.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
1-(4-Methoxybenzoyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of piperidine derivatives with biological targets.
Industry: Used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The methoxybenzoyl group plays a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Used as a starting material in the synthesis of 1-(4-Methoxybenzoyl)-4-methylpiperidine.
4-Methoxybenzyl derivatives: Share similar structural features and reactivity.
Piperidine derivatives: Exhibit similar biological activities and chemical properties.
Uniqueness: this compound is unique due to the presence of both a methoxybenzoyl group and a methyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H19NO2/c1-11-7-9-15(10-8-11)14(16)12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
VUAQWLKBOXJFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(4-fluorophenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175955.png)



![6,8,8,9-tetramethyl-3-[6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-4-yl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11175979.png)
![N-[(2-chlorophenyl)methyl]-2-methylpentanamide](/img/structure/B11175994.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine](/img/structure/B11175996.png)


![(1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11176027.png)
![1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11176034.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide](/img/structure/B11176037.png)
